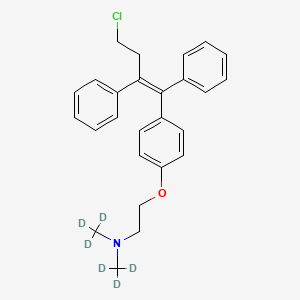
Toremifene-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toremifen-d6 ist eine deuteriummarkierte Version von Toremifen, einem selektiven Östrogenrezeptormodulator (SERM) der zweiten Generation. Es wird hauptsächlich in Forschungseinrichtungen verwendet, um die Pharmakokinetik und das metabolische Profil von Toremifen zu untersuchen. Die Deuteriummarkierung ermöglicht eine präzisere Verfolgung und Quantifizierung in verschiedenen analytischen Verfahren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Toremifen-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Toremifenmolekül. Dies wird typischerweise durch Wasserstoff-Deuterium-Austauschreaktionen oder durch Verwendung deuterierter Reagenzien während des Syntheseprozesses erreicht. Die Reaktionsbedingungen umfassen häufig die Verwendung deuterierter Lösungsmittel und Katalysatoren, um den Austausch oder die Einarbeitung von Deuteriumatomen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Toremifen-d6 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten zur Handhabung von deuterierten Reagenzien und Lösungsmitteln. Die Produktion erfolgt unter kontrollierten Bedingungen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Toremifen-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: Dies beinhaltet den Austausch von funktionellen Gruppen innerhalb des Moleküls, oft durch spezifische Reagenzien.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Cytochrom-P450-Enzyme und Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene oder Nucleophile werden oft eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten, die mithilfe analytischer Verfahren wie Massenspektrometrie verfolgt und quantifiziert werden können .
Wissenschaftliche Forschungsanwendungen
Toremifen-d6 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:
Wirkmechanismus
Toremifen-d6 bindet, wie sein nicht-deuteriertes Gegenstück, an Östrogenrezeptoren und kann sowohl östrogene als auch antiöstrogene Wirkungen ausüben. Der Mechanismus beinhaltet die kompetitive Bindung an Östrogenrezeptoren an Tumoren, wodurch die wachstumsstimulierenden Wirkungen von Östrogen gehemmt werden. Diese duale Aktivität hängt von verschiedenen Faktoren ab, darunter die Dauer der Behandlung und das spezifische Zielorgan .
Wissenschaftliche Forschungsanwendungen
Toremifene-d6 is widely used in scientific research for several applications:
Wirkmechanismus
Toremifene-d6, like its non-deuterated counterpart, binds to estrogen receptors and can exert both estrogenic and antiestrogenic effects. The mechanism involves the competitive binding to estrogen receptors on tumors, inhibiting the growth-stimulating effects of estrogen. This dual activity depends on various factors, including the duration of treatment and the specific target organ .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von Toremifen-d6
Toremifen-d6 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine präzisere Verfolgung und Quantifizierung in Forschungsstudien ermöglicht. Dadurch ist es besonders wertvoll in pharmakokinetischen und metabolischen Studien und liefert Erkenntnisse, die mit nicht-markierten Verbindungen nicht leicht zu gewinnen sind .
Eigenschaften
Molekularformel |
C26H28ClNO |
|---|---|
Molekulargewicht |
412.0 g/mol |
IUPAC-Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 |
InChI-Schlüssel |
XFCLJVABOIYOMF-DSQQFTIESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


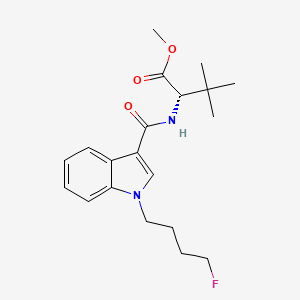
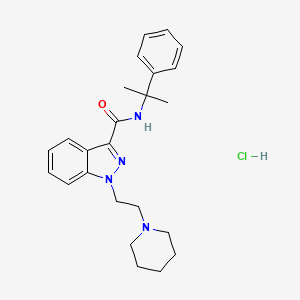
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)
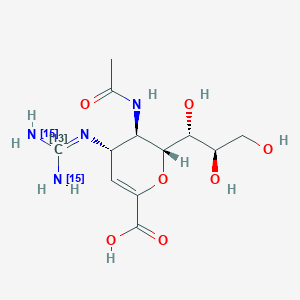
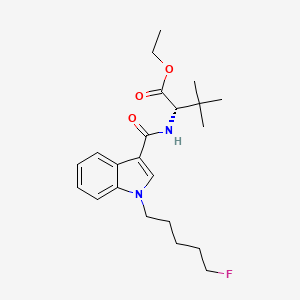

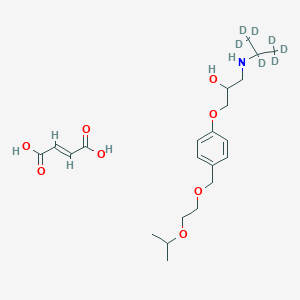
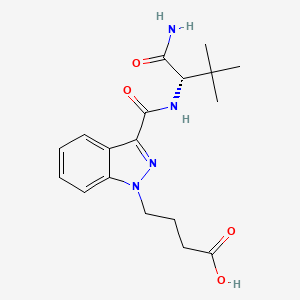
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
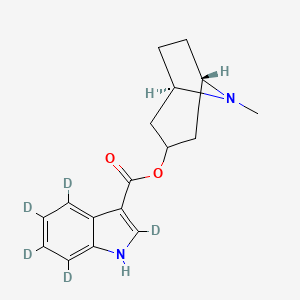
![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)
